molecular formula C10H10F3N5O4 B279739 1-({3-nitro-1H-pyrazol-1-yl}acetyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

1-({3-nitro-1H-pyrazol-1-yl}acetyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B279739
M. Wt: 321.21 g/mol
InChI Key: CKBFQIWITZJUFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({3-nitro-1H-pyrazol-1-yl}acetyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a pyrazole derivative that exhibits various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-({3-nitro-1H-pyrazol-1-yl}acetyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the inflammatory response and the production of prostaglandins and leukotrienes. By inhibiting these enzymes, 1-({3-nitro-1H-pyrazol-1-yl}acetyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can reduce inflammation and decrease the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
1-({3-nitro-1H-pyrazol-1-yl}acetyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. This compound has also been reported to have anti-microbial activity against various bacteria and fungi. In addition, it has been shown to reduce inflammation and pain in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 1-({3-nitro-1H-pyrazol-1-yl}acetyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments include its potential applications in the field of medicine and its ability to inhibit the activity of certain enzymes. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

The future directions for research on 1-({3-nitro-1H-pyrazol-1-yl}acetyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol include investigating its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Further studies are also needed to fully understand its mechanism of action and potential toxicity. In addition, the synthesis of analogs of this compound may lead to the discovery of more potent and selective inhibitors of COX-2 and LOX.

Synthesis Methods

The synthesis of 1-({3-nitro-1H-pyrazol-1-yl}acetyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 3-nitro-1H-pyrazole with acetic anhydride to form 3-nitro-1H-pyrazol-1-yl acetate. This intermediate is then reacted with 3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in the presence of a base to yield the final product. The synthesis of this compound has been reported in various scientific journals, and the method has been optimized for better yields.

Scientific Research Applications

1-({3-nitro-1H-pyrazol-1-yl}acetyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential applications in the field of medicine. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

Molecular Formula

C10H10F3N5O4

Molecular Weight

321.21 g/mol

IUPAC Name

1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(3-nitropyrazol-1-yl)ethanone

InChI

InChI=1S/C10H10F3N5O4/c1-6-4-9(20,10(11,12)13)17(14-6)8(19)5-16-3-2-7(15-16)18(21)22/h2-3,20H,4-5H2,1H3

InChI Key

CKBFQIWITZJUFB-UHFFFAOYSA-N

SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)CN2C=CC(=N2)[N+](=O)[O-]

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)CN2C=CC(=N2)[N+](=O)[O-]

Origin of Product

United States

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